molecular formula C21H22N4O2S B13874538 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole CAS No. 497963-68-5

3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole

Cat. No.: B13874538
CAS No.: 497963-68-5
M. Wt: 394.5 g/mol
InChI Key: OJZHBRJWLTXUBQ-UHFFFAOYSA-N
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Description

3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Sulfonylation: The indole core is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Substitution:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for catalysts, solvents, and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the piperazine ring.

    Reduction: Reduction reactions can occur at the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indole-1-sulfonyl)-1H-indole: Lacks the piperazine moiety.

    7-(4-Methyl-piperazin-1-yl)-1H-indole: Lacks the sulfonyl group.

    1H-Indole-1-sulfonyl derivatives: Various substitutions on the indole ring.

Uniqueness

The presence of both the sulfonyl and piperazine groups in 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole may confer unique biological activities and chemical properties compared to its analogs.

Biological Activity

The compound 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole is a complex indole derivative notable for its potential therapeutic applications, particularly in the modulation of serotonin receptors. This article explores its biological activities, mechanisms of action, and potential therapeutic benefits based on diverse research findings.

Chemical Structure and Properties

This compound features two indole rings linked by a sulfonyl group and a piperazine moiety. Its molecular formula is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 396.51 g/mol. The structural characteristics contribute to its interactions with various biological targets, especially serotonin receptors, which are crucial in numerous physiological processes.

Serotonin Receptor Modulation

Research indicates that This compound acts as a modulator of serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. These interactions suggest potential applications in treating mood disorders and anxiety-related conditions.

Table 1: Summary of Biological Activities

Activity TypeTarget ReceptorEffectReference
Serotonin Receptor Modulator5-HT_1A, 5-HT_2AMood enhancement
Anticancer ActivityVarious cancer cell linesInhibition of proliferation
Antimicrobial ActivityBacterial strainsInhibition of growth

Anticancer Properties

The compound has demonstrated significant anticancer activity against various cell lines, including MOLT-3 (a T-cell leukemia line). Studies have shown that it inhibits cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Effects

In addition to its anticancer properties, This compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective bactericidal properties, making it a candidate for further development as an antibacterial agent.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Serotonin Receptors : Modulation of serotonergic pathways influences mood and anxiety levels.
  • Cell Cycle Regulation : Induction of apoptosis in cancer cells suggests involvement in cell cycle regulation.
  • Bacterial Cell Wall Synthesis : The antimicrobial activity may result from disruption of bacterial cell wall synthesis pathways.

Case Studies

Several case studies have highlighted the efficacy of This compound in preclinical models:

  • Mood Disorders : In animal models, administration of the compound resulted in decreased anxiety-like behaviors, correlating with increased serotonin levels in the brain.
  • Cancer Treatment : In vitro studies demonstrated that the compound significantly reduced the viability of MOLT-3 cells by inducing apoptosis through caspase activation.
  • Antimicrobial Testing : Clinical isolates tested against this compound showed promising results in inhibiting growth, particularly against Gram-positive bacteria.

Properties

CAS No.

497963-68-5

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

3-indol-1-ylsulfonyl-7-(4-methylpiperazin-1-yl)-1H-indole

InChI

InChI=1S/C21H22N4O2S/c1-23-11-13-24(14-12-23)19-8-4-6-17-20(15-22-21(17)19)28(26,27)25-10-9-16-5-2-3-7-18(16)25/h2-10,15,22H,11-14H2,1H3

InChI Key

OJZHBRJWLTXUBQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)N4C=CC5=CC=CC=C54

Origin of Product

United States

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